2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclopropyl group and a 3-methyl-phenyl group attached to the thiazole ring, along with a carboxylic acid functional group.
Preparation Methods
The synthesis of 2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a cyclopropyl ketone with a thioamide in the presence of a base can lead to the formation of the thiazole ring. The introduction of the 3-methyl-phenyl group can be achieved through a Friedel-Crafts acylation reaction. Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The compound can undergo substitution reactions, where functional groups on the thiazole ring or the phenyl ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
2-Cyclopropyl-5-(3-methyl-phenyl)-thiazole-4-carboxylic acid can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring structure but differ in the substituents attached to the ring.
Cyclopropyl-containing compounds: These compounds contain a cyclopropyl group, which imparts unique chemical properties.
Phenyl-substituted carboxylic acids: These compounds have a phenyl group and a carboxylic acid functional group, similar to the compound .
Properties
Molecular Formula |
C14H13NO2S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
2-cyclopropyl-5-(3-methylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO2S/c1-8-3-2-4-10(7-8)12-11(14(16)17)15-13(18-12)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,16,17) |
InChI Key |
IKIDLUICQHHWKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(N=C(S2)C3CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.